molecular formula C9H9ClF3N3 B13456911 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride

1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride

Cat. No.: B13456911
M. Wt: 251.63 g/mol
InChI Key: ISOOOQQIMWWHKV-UHFFFAOYSA-N
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Description

1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group and a benzodiazole ring imparts distinct characteristics that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzotrichloride with antimony fluoride to form the trifluoromethylated intermediate, which is then further reacted with appropriate amines under controlled conditions .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as trifluoromethyltrimethylsilane, enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It often interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Properties

Molecular Formula

C9H9ClF3N3

Molecular Weight

251.63 g/mol

IUPAC Name

[1-(trifluoromethyl)benzimidazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H8F3N3.ClH/c10-9(11,12)15-7-4-2-1-3-6(7)14-8(15)5-13;/h1-4H,5,13H2;1H

InChI Key

ISOOOQQIMWWHKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)(F)F)CN.Cl

Origin of Product

United States

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